2-Bromo-5-chloro-3-fluoroisonicotinaldehyde
Overview
Description
2-Bromo-5-chloro-3-fluoroisonicotinaldehyde is a heterocyclic organic compound that belongs to the class of isonicotinaldehydes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of isonicotinaldehyde derivatives. The process may involve:
Bromination: Introduction of a bromine atom using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas or thionyl chloride.
Fluorination: Introduction of a fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process typically requires:
Reactor vessels: For carrying out the halogenation reactions.
Temperature control: To maintain optimal reaction conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-3-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: Where one halogen atom is replaced by another nucleophile.
Oxidation Reactions: Conversion of the aldehyde group to a carboxylic acid.
Reduction Reactions: Reduction of the aldehyde group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 2-Bromo-5-chloro-3-fluoroisonicotinic acid.
Reduction: Formation of 2-Bromo-5-chloro-3-fluoroisonicotinalcohol.
Scientific Research Applications
2-Bromo-5-chloro-3-fluoroisonicotinaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. The compound can:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with DNA/RNA: Potentially leading to changes in gene expression.
Modulate cellular pathways: Affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-3-fluoroisonicotinic acid
- 2-Bromo-5-chloro-3-fluoroisonicotinalcohol
- 2-Bromo-5-chloro-3-fluoroisonicotinamide
Uniqueness
2-Bromo-5-chloro-3-fluoroisonicotinaldehyde is unique due to its specific combination of halogen atoms and the aldehyde functional group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluoropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHYZQSDPPTTRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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